molecular formula C5H7Cl2NO2S B123991 3-[(2,2-Dichlorovinyl)thio]-L-alanine CAS No. 3326-09-8

3-[(2,2-Dichlorovinyl)thio]-L-alanine

Cat. No.: B123991
CAS No.: 3326-09-8
M. Wt: 216.08 g/mol
InChI Key: HTUPGSGHOGPTAF-VKHMYHEASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(2,2-Dichlorovinyl)thio]-L-alanine (DCVTA) is an organosulfur compound that is used in various scientific research applications. It is known to possess unique biochemical and physiological effects, making it an attractive candidate for further research and development.

Scientific Research Applications

Biotechnological Production and Application

β-Alanine, a naturally occurring β-type amino acid, although not directly 3-[(2,2-Dichlorovinyl)thio]-L-alanine, shares relevance due to its importance in metabolic processes across different organisms. Advances in biotechnological methods for the production of β-alanine highlight its applications in medicine, food, and environmental sectors. The exploration into bio-based production routes presents an environmentally friendly alternative to chemical synthesis, suggesting a potential area of application for derivatives like this compound in similar fields (Wang et al., 2021).

Molecular Interactions and Structural Studies

The study of molecular interactions and the structural elucidation of amino acids on surfaces can provide valuable insights into the behavior of complex molecules, including this compound. Techniques such as vibrational spectroscopy and solid-state NMR have been applied to understand the structure, hydration, and binding of biomolecules, offering a pathway to study the detailed interactions of this compound with various substrates and potential applications in nanotechnology and material sciences (Jalkanen et al., 2006; Shir et al., 2010).

Enzymatic Inhibition and Antibacterial Properties

The role of alanine racemase inhibitors, such as chlorovinyl glycine, in combating bacterial resistance by targeting peptidoglycan synthesis, provides a template for exploring this compound in similar contexts. The search for selective and potent inhibitors against bacterial cell wall synthesis underscores the potential application of this compound as a novel antibacterial agent, especially considering its structural similarity to known inhibitors (Azam & Jayaram, 2015).

Material Science and Polymer Chemistry

In material science, the incorporation of amino acids into polymer networks through thiol-ene polymerization illustrates an innovative approach to designing functional materials. Triallyl derivatives of amino acids, such as L-alanine, demonstrate the versatility of amino acids in creating polymers with unique properties. This suggests potential applications for this compound in the synthesis of novel polymer networks with tailored characteristics for specific applications (Yokose et al., 2015).

Properties

IUPAC Name

(2R)-2-amino-3-(2,2-dichloroethenylsulfanyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7Cl2NO2S/c6-4(7)2-11-1-3(8)5(9)10/h2-3H,1,8H2,(H,9,10)/t3-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTUPGSGHOGPTAF-VKHMYHEASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(=O)O)N)SC=C(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H](C(=O)O)N)SC=C(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7Cl2NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30954901
Record name S-(2,2-Dichloroethenyl)cysteine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30954901
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3326-09-8
Record name Alanine, 3-((2,2-dichlorovinyl)thio)-, L-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003326098
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name S-(2,2-Dichloroethenyl)cysteine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30954901
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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